molecular formula C19H19ClN2O2S B11523861 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B11523861
M. Wt: 374.9 g/mol
InChI Key: LXUBQMOICQEEDW-UHFFFAOYSA-N
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Description

5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dihydropyridine ring, a chlorophenyl group, and a sulfanyl group

Preparation Methods

The synthesis of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted together under reflux conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the dihydropyridine ring.

    Addition of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, often using a thiol reagent.

    Acetylation and Carbonitrile Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the ester and nitrile groups, forming carboxylic acids and amides.

Scientific Research Applications

5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cardiovascular diseases and neurological disorders.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. Additionally, the presence of the sulfanyl group may enhance its binding affinity to certain proteins, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile include:

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

    Nicardipine: A dihydropyridine calcium channel blocker with applications in cardiovascular therapy.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

5-acetyl-4-(4-chlorophenyl)-6-methyl-2-(2-oxobutylsulfanyl)-1,4-dihydropyridine-3-carbonitrile

InChI

InChI=1S/C19H19ClN2O2S/c1-4-15(24)10-25-19-16(9-21)18(13-5-7-14(20)8-6-13)17(12(3)23)11(2)22-19/h5-8,18,22H,4,10H2,1-3H3

InChI Key

LXUBQMOICQEEDW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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